molecular formula C18H15FN4S B2616458 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-31-8

3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2616458
CAS No.: 852143-31-8
M. Wt: 338.4
InChI Key: MKECDNNCRQTUJK-UHFFFAOYSA-N
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Description

3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazole ring, and a fluorobenzylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with 2-fluorobenzyl chloride. The final step involves the coupling of the triazole derivative with an indole precursor under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the fluorobenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has indicated potential antimicrobial and antifungal activities, which could be further explored for the development of new antibiotics or antifungal agents .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups makes it a versatile intermediate for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorobenzylthio group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(5-((2-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(5-((2-methylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Uniqueness

Compared to similar compounds, 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity, making it a more potent and selective agent in various applications.

Properties

IUPAC Name

3-[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4S/c1-23-17(14-10-20-16-9-5-3-7-13(14)16)21-22-18(23)24-11-12-6-2-4-8-15(12)19/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKECDNNCRQTUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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